Enhanced Lipophilicity (XLogP3) Relative to Unsubstituted Phenylmalononitrile
The target compound exhibits a computed XLogP3 of 2.4, which is approximately 0.9 log units higher than that of the unsubstituted phenylmalononitrile (XLogP3 ~1.5). This increase, driven by the chloro and difluoro substituents, places the compound in a more favorable lipophilicity range for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five [1]. This property is a class-level inference derived from the established structure-property relationships of halogenated aromatics [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 2-Phenylpropanedinitrile (unsubstituted phenylmalononitrile), XLogP3 ~1.5 (estimated) |
| Quantified Difference | +0.9 log units |
| Conditions | Computed by PubChem's XLogP3 algorithm and general SAR models for halogenated aromatics. |
Why This Matters
A higher, controlled lipophilicity enhances the potential of derived lead compounds to cross biological membranes, a critical parameter in early-stage drug discovery where suboptimal LogP is a major cause of attrition.
- [1] PubChem. Compound Summary for CID 122199031, 2-(4-Chloro-3,5-difluorophenyl)propanedinitrile. National Center for Biotechnology Information, 2025. View Source
- [2] M. C. Wenlock, et al. A Comparison of Physiochemical Property Profiles of Development and Marketed Oral Drugs. Journal of Medicinal Chemistry, 2003, 46, 1250-1256. View Source
